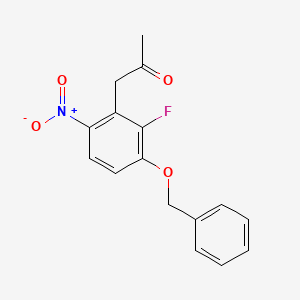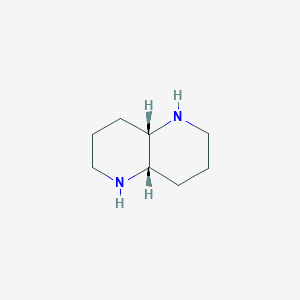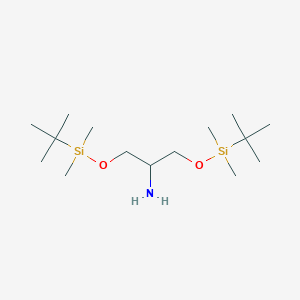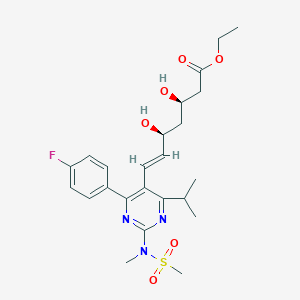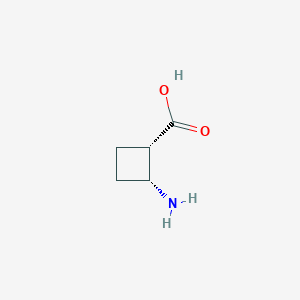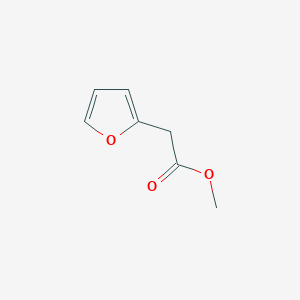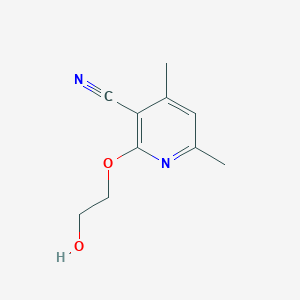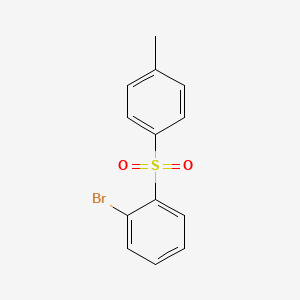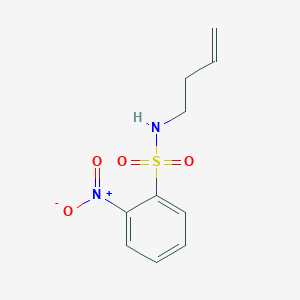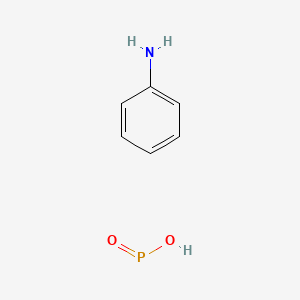
Aniline phosphinate
Descripción general
Descripción
Aniline phosphinate is an important compound that has gained significant attention in various fields of research and industry due to its unique properties and applications. It has a CAS Number of 82395-88-8 and a molecular weight of 157.11 .
Synthesis Analysis
The synthesis of α-aminophosphonates, which are related to Aniline phosphinate, can be achieved by the Kabachnik–Fields condensation of oxo compounds, amines, and dialkyl phosphites, or by the aza-Pudovik addition of the same P-reagents to imines . The racemic phosphine oxides or phosphinates were obtained by lithiation from n-butyllithium and the reaction of the appropriate phenylphosphinyl chloride or phenylphosphonochloridate .
Molecular Structure Analysis
Aniline, also known as aminobenzene or phenylamine, has 6 carbon © atoms, 7 hydrogen (H) atoms, and 1 nitrogen (N) atom in its chemical formula of C6H7N or C6H5NH2 . The molecular structure of Aniline phosphinate is not explicitly mentioned in the search results.
Chemical Reactions Analysis
Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Physical And Chemical Properties Analysis
Aniline phosphinate has a melting point of 113-115 degrees Celsius . More detailed physical and chemical properties are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
Phosphinate Chemistry
Scientific Field
Application Summary
Phosphinates are used in organophosphorus chemistry for P–C and P–O bond-forming reactions . They are considered environmentally benign and are available on an industrial scale .
Methods of Application
Phosphinates are synthesized from phosphorus trichloride (PCl3), elemental phosphorus (P4), red phosphorus (P red), or phosphine (PH3) . The methodologies developed in the laboratory for P–C and P–O bond-forming reactions through phosphinate chemistry are presented .
Results or Outcomes
The use of phosphinates as replacements for phosphorus trichloride has been overlooked until a few years ago . The development of methodologies for P–C and P–O bond-forming reactions through phosphinate chemistry is a significant advancement .
Hydrolysis of Phosphinates
Scientific Field
Application Summary
Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation .
Methods of Application
The hydrolysis of phosphinates can take place under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .
Results or Outcomes
The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored . The hydrolysis of phosphinates and phosphonates is summarized in the review .
Synthesis of P-Stereogenic Compounds
Application Summary
A significant challenge in organophosphorus chemistry is the synthesis of P-stereogenic compounds . Phosphinates can be used as precursors to P-stereogenic phosphines through well-established literature transformations .
Methods of Application
Based on menthol as an inexpensive chiral auxiliary, various menthyl phosphinates can be synthesized . These phosphinates are precursors to P-stereogenic phosphines through well-established literature transformations .
Results or Outcomes
The development of methodologies for the synthesis of P-stereogenic compounds using phosphinates is a significant advancement in organophosphorus chemistry .
Biological Applications of Phosphinates
Scientific Field
Application Summary
Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates, and phosphonates, respectively . They are known for their biological activity and are used as antibacterial agents .
Methods of Application
Phosphinic and phosphonic acids are synthesized from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation .
Results or Outcomes
Phosphinic and phosphonic acids are of great importance due to their biological activity . They are known as antibacterial agents , and some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .
Safety And Hazards
Aniline, a related compound, is considered toxic and can cause adverse health effects upon exposure. It can be absorbed through the skin, leading to skin irritation, dermatitis, and systemic effects. Inhalation of aniline vapors or dust can result in respiratory irritation, coughing, and shortness of breath .
Direcciones Futuras
α-Aminophosphonates and related compounds are important due to their real and potential biological activity. They may be prepared by the Kabachnik–Fields condensation of oxo compounds, amines, and dialkyl phosphites, or by the aza-Pudovik addition of the same P-reagents to imines . This suggests potential future directions in the study and application of Aniline phosphinate.
Propiedades
IUPAC Name |
aniline;phosphenous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOOSTWEONVEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OP=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466061 | |
| Record name | Aniline phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aniline phosphinate | |
CAS RN |
82395-88-8 | |
| Record name | Aniline phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



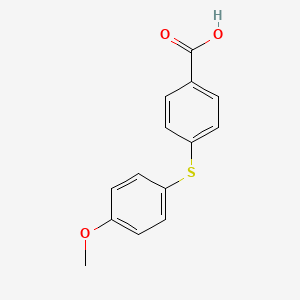
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)
